
5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2h-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate is an organic compound with the molecular formula C13H14O5. It is a derivative of chroman, a bicyclic compound that contains a benzene ring fused to a tetrahydropyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate typically involves the acetylation of 5-Hydroxy-2,2-dimethyl-4-oxochroman. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of the desired acetate ester .
Industrial Production Methods
In an industrial setting, the production of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Applications De Recherche Scientifique
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting certain enzymes involved in the inflammatory response. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate
- 2-(5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxyacetic acid
- 7-Acetoxy-4-methylcoumarin
Uniqueness
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate is unique due to its specific structural features, such as the presence of both hydroxyl and acetate groups on the chroman ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
58230-10-7 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl) acetate |
InChI |
InChI=1S/C13H14O5/c1-7(14)17-8-4-9(15)12-10(16)6-13(2,3)18-11(12)5-8/h4-5,15H,6H2,1-3H3 |
Clé InChI |
HCPFPMIBGRLSTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


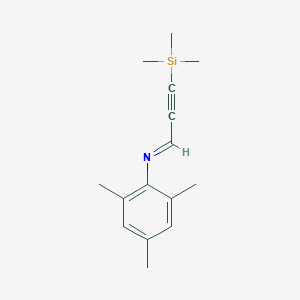
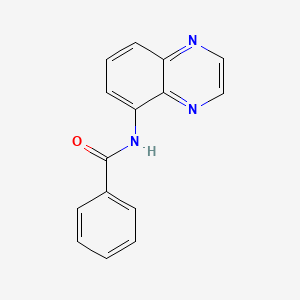

![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
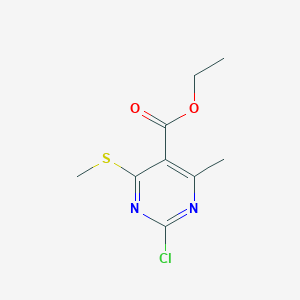


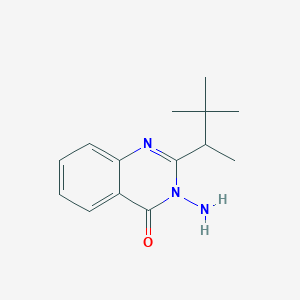


![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)
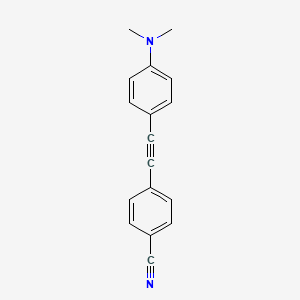
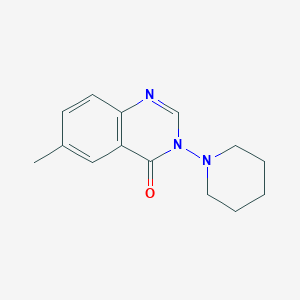
![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
